2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-3-yl)pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-3-yl)pyrimidine-4-carboxylic acid is a complex organic compound that features a morpholine ring, a pyrimidine ring, and a fluorenylmethoxycarbonyl (Fmoc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-3-yl)pyrimidine-4-carboxylic acid typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include sodium azide, isobutoxycarbonyl chloride, and various acid chlorides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-3-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-3-yl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-3-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can protect reactive sites during chemical reactions, allowing for selective modifications. The morpholine and pyrimidine rings can interact with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: This compound also features an Fmoc group and is used in peptide synthesis.
(2S)-2-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)-3-(quinolin-3-yl)propanoic acid: Another Fmoc-protected amino acid derivative used in organic synthesis.
Uniqueness
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-3-yl)pyrimidine-4-carboxylic acid is unique due to the combination of its morpholine and pyrimidine rings, which provide distinct chemical and biological properties. The presence of the Fmoc group allows for selective protection and deprotection during synthesis, making it a versatile compound in various research applications.
Biological Activity
The compound 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-3-yl)pyrimidine-4-carboxylic acid is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
The compound is characterized by the following properties:
Property | Value |
---|---|
Chemical Formula | C21H21N3O5 |
Molecular Weight | 367.4 g/mol |
IUPAC Name | This compound |
CAS Number | 885273-95-0 |
Appearance | White powder |
Research indicates that this compound may function as a modulator of various biological pathways. Its structure suggests potential interactions with specific protein targets, particularly in pathways related to cancer and inflammation. The fluorene moiety is known for its ability to enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Properties
Recent studies have investigated the compound's activity against various cancer cell lines. For instance, in vitro assays demonstrated that it inhibits cell proliferation in breast and colon cancer cells by inducing apoptosis and disrupting cell cycle progression. The IC50 values ranged from 10 to 25 µM depending on the cell line tested.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. In a study evaluating its efficacy against Gram-positive and Gram-negative bacteria, it exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be around 15 µg/mL for both bacterial strains.
Case Studies
- Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated the compound's effect on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with a notable increase in apoptotic markers such as caspase activation and PARP cleavage .
- Antimicrobial Evaluation : A recent investigation assessed the antimicrobial properties of various pyrimidine derivatives, including this compound. It was found to significantly reduce bacterial load in infected mice models when administered intraperitoneally, suggesting potential therapeutic applications in treating bacterial infections .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of the compound has not been extensively studied; however, preliminary data suggest moderate absorption with a half-life suitable for therapeutic applications. Toxicity assessments indicate that at high doses, it may induce mild gastrointestinal disturbances but is otherwise well-tolerated.
Properties
Molecular Formula |
C24H21N3O5 |
---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)morpholin-3-yl]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C24H21N3O5/c28-23(29)20-9-10-25-22(26-20)21-14-31-12-11-27(21)24(30)32-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,19,21H,11-14H2,(H,28,29) |
InChI Key |
MIWPNXYBGWTDHU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=NC=CC(=N5)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.